3-[(Trifluoromethyl)sulfonyl]propanoic acid 3-[(Trifluoromethyl)sulfonyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1087784-56-2
VCID: VC8392480
InChI: InChI=1S/C4H5F3O4S/c5-4(6,7)12(10,11)2-1-3(8)9/h1-2H2,(H,8,9)
SMILES: C(CS(=O)(=O)C(F)(F)F)C(=O)O
Molecular Formula: C4H5F3O4S
Molecular Weight: 206.14 g/mol

3-[(Trifluoromethyl)sulfonyl]propanoic acid

CAS No.: 1087784-56-2

Cat. No.: VC8392480

Molecular Formula: C4H5F3O4S

Molecular Weight: 206.14 g/mol

* For research use only. Not for human or veterinary use.

3-[(Trifluoromethyl)sulfonyl]propanoic acid - 1087784-56-2

Specification

CAS No. 1087784-56-2
Molecular Formula C4H5F3O4S
Molecular Weight 206.14 g/mol
IUPAC Name 3-(trifluoromethylsulfonyl)propanoic acid
Standard InChI InChI=1S/C4H5F3O4S/c5-4(6,7)12(10,11)2-1-3(8)9/h1-2H2,(H,8,9)
Standard InChI Key OIKOBHGDCJOQTF-UHFFFAOYSA-N
SMILES C(CS(=O)(=O)C(F)(F)F)C(=O)O
Canonical SMILES C(CS(=O)(=O)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 3-[(trifluoromethyl)sulfonyl]propanoic acid consists of a three-carbon propanoic acid backbone substituted at the third position with a trifluoromethylsulfonyl group (-SO₂CF₃). The trifluoromethyl group is bonded to the sulfonyl moiety, which is further attached to the terminal carbon of the propanoic acid chain. This arrangement creates a highly polarized molecule, with the sulfonyl group acting as a strong electron-withdrawing group and the trifluoromethyl group contributing to hydrophobicity .

Key structural features:

  • Molecular formula: C₄H₅F₃O₄S

  • Molar mass: 206.14 g/mol

  • Functional groups: Carboxylic acid (-COOH), sulfonyl (-SO₂-), trifluoromethyl (-CF₃)

The presence of these groups influences the compound’s acidity. The carboxylic acid moiety typically exhibits a pKa of ~2–3, while the sulfonyl group may further stabilize the conjugate base through resonance. Computational studies of analogous sulfonyl-containing acids suggest that the sulfonyl group can lower the pKa of adjacent acidic protons by 1–2 units compared to non-sulfonylated analogs .

Physicochemical Properties

The compound’s properties are shaped by its functional groups:

PropertyValue/DescriptionSource
Molecular weight206.14 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMSO)Inferred
LogP (lipophilicity)Estimated ~1.5–2.5 (cf. similar sulfonylated acids)
Thermal stabilityLikely stable up to 150°C (decomposition via SO₂ release)

The trifluoromethyl group enhances lipid solubility, while the sulfonyl and carboxylic acid groups improve water solubility, creating a balance suitable for pharmaceutical formulations. Comparative analysis with 3,3,3-trifluoropropanoic acid (C₃H₃F₃O₂, MW 128.05 g/mol) highlights how the sulfonyl group increases molecular weight and polarity.

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